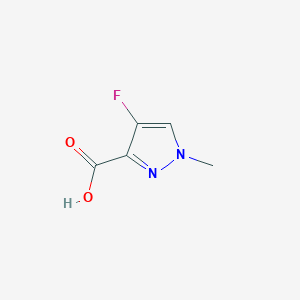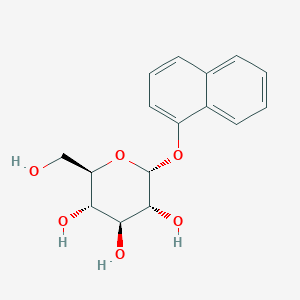![molecular formula C23H21N3O2S B2998066 N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-87-7](/img/structure/B2998066.png)
N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The “N-mesityl” part refers to a mesityl group (a derivative of toluene) attached to a nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thieno rings, and the attachment of the phenyl and mesityl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrimidine and thieno rings, as well as the amide group, could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Research on thieno[2,3-d]pyrimidine derivatives has demonstrated potent inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair in cancer cells. For instance, studies have shown that compounds within this class can act as dual inhibitors, offering a promising avenue for antitumor agents. These inhibitors can significantly impede the proliferation of tumor cells, suggesting their potential utility in cancer therapy (Gangjee et al., 2008), (Gangjee et al., 2009).
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing good antibacterial and antifungal activities. The antimicrobial efficacy of these derivatives, comparable to standard drugs like streptomycin and fusidic acid, indicates their potential as new therapeutic agents for treating infections (Hossan et al., 2012).
Radioligand Development for Imaging
In the domain of diagnostic imaging, thieno[2,3-d]pyrimidine derivatives have been utilized to develop selective radioligands for positron emission tomography (PET). These compounds, designed with specific structural features, have shown high affinity and selectivity for target proteins, enabling the visualization of biological processes at the molecular level. This application highlights the potential of thieno[2,3-d]pyrimidine derivatives in enhancing diagnostic accuracy and facilitating the understanding of disease mechanisms (Dollé et al., 2008).
Molecular Docking and Quantum Mechanical Calculations
Thieno[2,3-d]pyrimidine derivatives have been subject to detailed quantum mechanical calculations and molecular docking studies to understand their interaction with biological targets. These studies provide insights into the electronic structure, molecular electrostatic potentials, and binding modes of these compounds, facilitating the design of more effective drugs. Such computational analyses are invaluable for predicting the biological activities of new compounds and guiding the synthesis of next-generation pharmaceuticals (Shukla & Yadava, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-9-15(2)20(16(3)10-14)25-19(27)11-26-13-24-21-18(12-29-22(21)23(26)28)17-7-5-4-6-8-17/h4-10,12-13H,11H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYQKXFCYZDOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)


![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)


![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)